Cas no 754970-33-7 (3-(2-bromoethyl)imidazo1,2-apyridine)
3-(2-bromoethyl)imidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-bromoethyl)imidazo1,2-apyridine
- EN300-1917974
- 754970-33-7
- SCHEMBL7222910
- 3-(2-bromoethyl)imidazo[1,2-a]pyridine
-
- Inchi: 1S/C9H9BrN2/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2
- InChI Key: MIIVHKIDFDBWBF-UHFFFAOYSA-N
- SMILES: BrCCC1=CN=C2C=CC=CN12
Computed Properties
- Exact Mass: 223.99491g/mol
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.3Ų
3-(2-bromoethyl)imidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917974-1g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-5g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-10g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-0.05g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-0.1g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-0.25g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-0.5g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-1.0g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1917974-2.5g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1917974-5.0g |
3-(2-bromoethyl)imidazo[1,2-a]pyridine |
754970-33-7 | 5g |
$3812.0 | 2023-06-01 |
3-(2-bromoethyl)imidazo1,2-apyridine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-(2-bromoethyl)imidazo1,2-apyridine
Professional Introduction to 3-(2-bromoethyl)imidazo1,2-apyridine (CAS No. 754970-33-7)
3-(2-bromoethyl)imidazo1,2-apyridine, with the CAS number 754970-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structural features of this molecule, particularly the presence of a bromoethyl substituent and the fused imidazoapyridine core, make it a valuable scaffold for further chemical modifications and biological evaluations.
The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Specifically, 3-(2-bromoethyl)imidazo1,2-apyridine has been explored for its potential in modulating enzyme activities and receptor interactions. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules designed to target specific therapeutic pathways. The bromoethyl group provides a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to enhance potency and selectivity.
In the context of contemporary pharmaceutical research, 3-(2-bromoethyl)imidazo1,2-apyridine has been investigated for its potential applications in oncology. Imidazopyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases by binding to their active sites and disrupting their function. This makes it a promising candidate for further development into an anticancer therapeutic agent.
Moreover, the bromoethyl substituent in 3-(2-bromoethyl)imidazo1,2-apyridine offers opportunities for conjugation with other molecules, such as antibodies or nanoparticles, to enhance drug delivery systems. This approach has been increasingly explored in targeted therapy, where the goal is to deliver drugs directly to cancer cells while minimizing side effects on healthy tissues. The versatility of this compound's structure allows for innovative strategies in drug design and formulation.
The synthesis of 3-(2-bromoethyl)imidazo1,2-apyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the imidazopyridine core efficiently. These methods ensure high yields and purity, which are critical for subsequent biological testing. The synthesis pathway also emphasizes sustainability by minimizing waste and optimizing reaction conditions for environmental compatibility.
Biological evaluation of 3-(2-bromoethyl)imidazo1,2-apyridine has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated its potential as an inhibitor of various kinases, including those overexpressed in certain types of cancer. Additionally, studies have shown that this compound can modulate inflammatory pathways by interacting with specific receptors on immune cells. These findings underscore its therapeutic potential beyond oncology, possibly extending to inflammatory diseases and autoimmune disorders.
The pharmacokinetic properties of 3-(2-bromoethyl)imidazo1,2-apyridine are also under scrutiny to ensure its suitability for clinical development. Researchers are assessing its solubility, stability, and metabolic pathways to optimize dosing regimens and minimize potential side effects. Advanced computational methods are being used to predict how the compound will behave in vivo, providing valuable insights before costly animal models are employed.
In conclusion, 3-(2-bromoethyl)imidazo1,2-apyridine (CAS No. 754970-33-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Its exploration as an anticancer agent and its potential applications in drug delivery systems highlight its importance in modern medicine. As research continues to uncover new therapeutic uses for this compound, it is likely to play a crucial role in the development of next-generation pharmaceuticals.
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